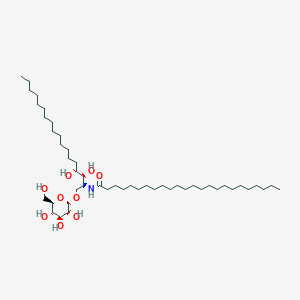
1-O-(alpha-D-glucopyranosyl)-N-tetracosanylphytosphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-O-(alpha-D-glucopyranosyl)-N-tetracosanylphytosphingosine is a glycophytoceramide having an alpha-D-glucopyranosyl residue at the O-1 position and an tetracosanoyl group attached to the nitrogen. It derives from an alpha-D-glucose.
Scientific Research Applications
Alpha-Glucosidase Inhibition
The alpha-glucosidase inhibitor acarbose is closely related to 1-O-(alpha-D-glucopyranosyl)-N-tetracosanylphytosphingosine. Produced through large-scale fermentation using Actinoplanes sp. SE50 strains, acarbose has been pivotal in diabetes type II therapy since 1990, aiding patients in controlling blood sugar levels with starch-containing diets. This represents one of the most successful bacterial secondary metabolites introduced to the pharmaceutical market. Research into the physiology, genetics, and enzymology of acarbose biosynthesis may lead to the development of new biotechnological applications, like the suppression of side-products and biocombinatorial production of new metabolites (Wehmeier & Piepersberg, 2004).
Enzymatic Preparation of Natural Products
A study described the enzymatic preparation of lycotetraose from the readily available Solanum glycoalkaloid alpha-tomatine. This process involved the use of recombinant endo-glycosidase, tomatinase, from Fusarium oxysporum f. sp. lycopersici. Lycotetraose, a branched tetrasaccharide, is a key constituent of many biologically interesting natural products, demonstrating the potential for enzymatic processes in the synthesis of complex natural compounds (Woods, Hamilton, & Field, 2004).
Inhibition of Glycogen Phosphorylase
Research on 1-(D-Glucopyranosyl)-1,2,3-triazoles prepared from per-O-acetylated alpha- and beta-D-glucopyranosyl azides showed that these compounds were effective inhibitors of rabbit muscle glycogen phosphorylase b. This finding is significant as it highlights the potential role of glucopyranosyl derivatives in regulating metabolic processes like glycogen breakdown (Bokor et al., 2010).
Biotechnological Production of Trehalose
Trehalose, a disaccharide similar in structure to 1-O-(alpha-D-glucopyranosyl)-N-tetracosanylphytosphingosine, has been studied for its role in protecting biomolecules against environmental stress. This sugar is notable for stabilizing enzymes, proteins, biomasses, pharmaceutical preparations, and even organs for transplantation. The increasing applications of trehalose in various fields have driven research towards developing novel and economically feasible production systems (Schiraldi, Di Lernia, & de Rosa, 2002).
properties
Product Name |
1-O-(alpha-D-glucopyranosyl)-N-tetracosanylphytosphingosine |
|---|---|
Molecular Formula |
C48H95NO9 |
Molecular Weight |
830.3 g/mol |
IUPAC Name |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]tetracosanamide |
InChI |
InChI=1S/C48H95NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-37-43(52)49-40(39-57-48-47(56)46(55)45(54)42(38-50)58-48)44(53)41(51)36-34-32-30-28-26-16-14-12-10-8-6-4-2/h40-42,44-48,50-51,53-56H,3-39H2,1-2H3,(H,49,52)/t40-,41+,42+,44-,45+,46-,47+,48-/m0/s1 |
InChI Key |
VYJPNEVPFQSTHX-JXSXMKLYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B1253139.png)
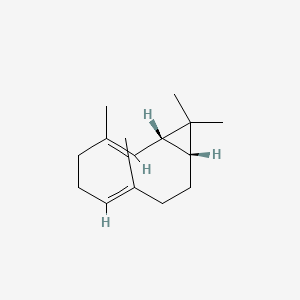
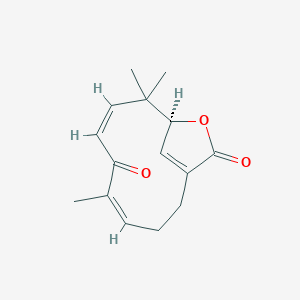
![(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1253148.png)
![2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253150.png)
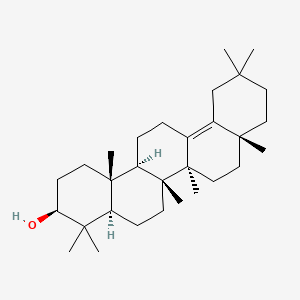
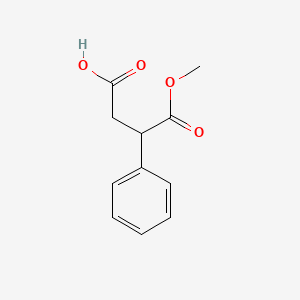
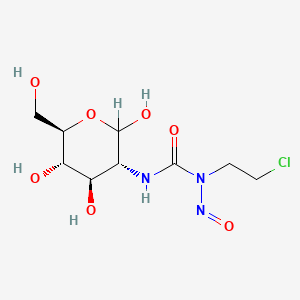
![(2S,5S,6R)-6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253155.png)
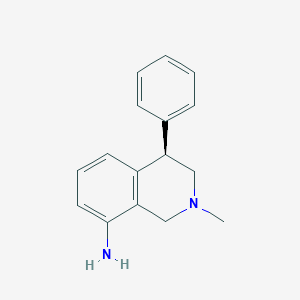
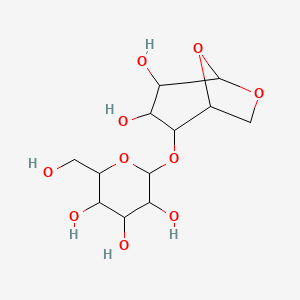
![2-[(1S,2S,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde](/img/structure/B1253159.png)
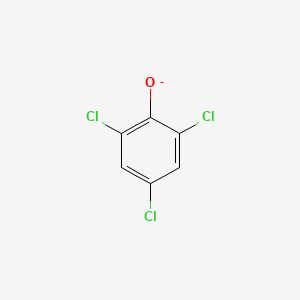
![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1253161.png)